BAY-1436032

Description

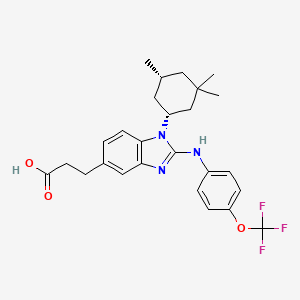

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMAUIMMNAHKQR-QFBILLFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

BAY-1436032 is a potent and selective, orally available, pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a common feature in several cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by disrupting epigenetic regulation and cellular differentiation. This compound was developed to specifically target various IDH1 mutations, thereby reducing 2-HG levels, inducing differentiation of cancer cells, and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction: The Role of Mutant IDH1 in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, somatic point mutations in the IDH1 gene, most commonly at the R132 codon, result in a gain-of-function enzymatic activity.[1] This mutated enzyme converts α-KG to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[3][4] This discovery identified mutant IDH1 as a promising therapeutic target for a range of cancers.

Discovery of this compound

This compound was identified through a high-throughput screening and optimization program aimed at discovering potent and selective inhibitors of various IDH1 R132 mutants.[1] The development of this compound was driven by the need for a "pan-mutant" inhibitor that could be effective against the different R132 mutations found in patients (e.g., R132H, R132C, R132G, R132S, and R132L).[4][5] Preclinical studies demonstrated that this compound is a double-digit nanomolar inhibitor of the enzymatic activity of various IDH1-R132X mutants and potently inhibits 2-HG release in patient-derived and engineered cell lines.[1][6]

Chemical Synthesis of this compound

The chemical synthesis of this compound, chemically named 2-[[4-(trifluoromethoxy)phenyl]amino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]-1H-benzimidazole-5-propanoic acid, is detailed in patent literature. The following is a general synthetic scheme based on publicly available information.

Figure 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound synthesis.

Detailed Experimental Protocol for Synthesis (Exemplary)

A detailed, step-by-step protocol for the synthesis of this compound and its intermediates would be outlined here, based on patent filings. This would include specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography, crystallization) for each step.

Due to the proprietary nature of specific synthesis protocols, a generalized representation is provided. The synthesis likely involves the construction of the benzimidazole core through the condensation of a substituted o-phenylenediamine with a suitable carbonyl precursor or its equivalent, followed by the introduction of the side chains.

Mechanism of Action and Signaling Pathway

This compound acts as a specific inhibitor of mutant IDH1 enzymes. By binding to the mutant enzyme, it prevents the conversion of α-ketoglutarate to 2-HG.[2] The reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the hypermethylation state of histones and DNA. This, in turn, promotes the differentiation of cancer cells and inhibits their proliferation.[2][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]

- 7. US11576906B2 - Inhibiting mutant IDH-1 - Google Patents [patents.google.com]

The Nexus of Targeted Therapy: A Technical Guide to BAY-1436032 and its Modulation of 2-Hydroxyglutarate Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Central to its anti-neoplastic activity is the targeted suppression of the oncometabolite (R)-2-hydroxyglutarate (2-HG). This document provides a comprehensive overview of the signaling pathways affected, detailed experimental protocols for assessing its activity, and a compilation of quantitative data from preclinical and clinical studies.

Introduction: The Role of Mutant IDH1 and 2-Hydroxyglutarate in Oncology

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant oncogenic driver in various malignancies, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1] Wild-type IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations, most commonly at the R132 residue, confer a neomorphic enzymatic function, leading to the conversion of α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[4] This widespread enzymatic inhibition results in a cascade of epigenetic alterations, including DNA and histone hypermethylation.[3][5] The ultimate consequence is a blockage of cellular differentiation and the promotion of tumorigenesis.[6] this compound is an orally available small molecule designed to specifically inhibit these mutant forms of IDH1, thereby reducing 2-HG levels and restoring normal cellular differentiation.[7][8]

Mechanism of Action of this compound

This compound functions as an allosteric, pan-inhibitor of various IDH1-R132X mutants.[4][5] By binding to the mutant enzyme, it prevents the reduction of α-KG to 2-HG.[7] This targeted inhibition of 2-HG production is the cornerstone of its therapeutic effect. The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of TET enzymes and histone demethylases, leading to a reversal of the hypermethylation phenotype.[3] This epigenetic reprogramming allows for the induction of cellular differentiation, particularly myeloid differentiation in the context of AML, and a reduction in the proliferation of cancer cells.[6][9]

Quantitative Data Summary

The efficacy of this compound in reducing 2-HG levels and inhibiting cancer cell growth has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of 2-HG Production and Cell Proliferation

| Cell Line/Mutation | IC50 for 2-HG Inhibition (nM) | IC50 for Colony Formation (µM) | Reference(s) |

| Mouse hematopoietic cells (IDH1-R132H) | 60 | - | [9] |

| Mouse hematopoietic cells (IDH1-R132C) | 45 | - | [9] |

| Patient-derived AML cells (various IDH1 mutations) | 3 - 16 | 0.1 | [6] |

| Patient-derived IDH1 wild-type AML cells | >10,000 | >100 | [9] |

Table 2: In Vivo Efficacy in Patient-Derived Xenograft (PDX) AML Mouse Models

| Treatment Group | Dose | Median Survival | R-2HG Reduction | Induction of CD14+/CD15+ Cells | Reference(s) |

| Vehicle | - | 91 days | - | Minimal | [9] |

| This compound | 45 mg/kg, once daily | Moderately prolonged | Partial | Intermediate | [5] |

| This compound | 150 mg/kg, once daily | >150 days (P<0.001) | Nearly complete | Significant increase | [5][9] |

Table 3: Clinical Trial Data in Human Patients

| Patient Population | Dose | Median Maximal Plasma R-2HG Reduction | Objective Response Rate (ORR) | Reference(s) |

| IDH1-mutant solid tumors | 150-1500 mg, twice daily | 76% | 11% (in Lower Grade Glioma) | [9] |

| IDH1-mutant AML | 300-1500 mg, twice daily | 66% | 15% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Colony-Forming Cell (CFC) Assay

This assay assesses the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.

Methodology:

-

Isolate mononuclear cells from human AML patient samples.

-

Prepare methylcellulose medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support myeloid colony growth:

-

Interleukin-3 (IL-3): 10 ng/mL

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF): 10 ng/mL

-

Stem cell factor (SCF): 50 ng/mL

-

FMS-like tyrosine kinase 3 ligand (FLT3-ligand): 50 ng/mL

-

Erythropoietin (EPO): 3 U/mL

-

-

Add this compound at various concentrations (or vehicle control, e.g., DMSO) to the methylcellulose medium.

-

Plate 1 x 10^5 human mononuclear cells in duplicate in the prepared medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

-

After 10 to 14 days, evaluate colonies microscopically based on standard morphological criteria.

-

Calculate the IC50 value for colony growth inhibition.[1]

Quantification of 2-Hydroxyglutarate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the precise measurement of D- and L-2-HG enantiomers in biological samples.

Methodology:

-

Sample Preparation:

-

For plasma samples, spike with a stable isotope-labeled internal standard.

-

Perform protein precipitation.[10]

-

For cell or tissue samples, perform metabolite extraction, often using a methanol-based solution.

-

-

Derivatization (for enantiomer separation):

-

Use a chiral derivatization reagent to convert the 2-HG enantiomers into diastereomers with different physical and chemical properties.[5]

-

-

LC Separation:

-

Inject the prepared sample into a liquid chromatography system.

-

Utilize a chiral chromatography column (e.g., CHIROBIOTIC® R) to separate the D- and L-2-HG diastereomers.[11]

-

-

MS/MS Detection:

-

Introduce the eluent from the LC system into a tandem mass spectrometer.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the different 2-HG forms based on their mass-to-charge ratios.[12]

-

-

Data Analysis:

-

Integrate chromatographic peak areas for D-2HG, L-2HG, and the internal standard.

-

Generate a standard curve using known concentrations of the analytes to quantify the 2-HG levels in the samples.[12]

-

Analysis of Histone Methylation by Western Blot

This protocol details the detection of changes in global histone methylation levels.

Methodology:

-

Histone Extraction:

-

Isolate nuclei from treated and control cells.

-

Perform acid extraction to purify histone proteins.[13]

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature histone samples by heating in LDS sample buffer with DTT.

-

Separate the histone proteins by size on a high-percentage (e.g., 15%) Bis-Tris polyacrylamide gel.[14]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies specific for histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me3).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

DNA Methylation Analysis using Illumina Infinium HumanMethylation450 BeadChip

This high-throughput method provides a genome-wide assessment of DNA methylation patterns.

Methodology:

-

Bisulfite Conversion:

-

Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. This is typically done using a kit such as the EZ DNA Methylation Kit.[1]

-

-

Whole-Genome Amplification:

-

Amplify the bisulfite-converted DNA.

-

-

Fragmentation and Hybridization:

-

Enzymatically fragment the amplified DNA.

-

Hybridize the fragmented DNA to the Infinium HumanMethylation450 BeadChip, which contains probes for over 450,000 CpG sites across the genome.[16]

-

-

Single-Base Extension and Staining:

-

Perform a single-base extension reaction, where fluorescently labeled nucleotides are added to the hybridized probes, corresponding to the methylation status of the CpG site.

-

-

Scanning and Data Extraction:

-

Scan the BeadChip using an Illumina iScan or HiScan system to measure the fluorescence intensity at each probe.

-

Use software like GenomeStudio to extract the raw signal intensities.

-

-

Data Analysis:

-

Calculate beta (β) values, which represent the ratio of the methylated signal intensity to the total signal intensity, for each CpG site.

-

Perform normalization and statistical analysis to identify differentially methylated regions between treatment and control groups.[3]

-

Conclusion

This compound is a highly specific and potent inhibitor of mutant IDH1, demonstrating significant preclinical and clinical activity through the targeted reduction of the oncometabolite 2-hydroxyglutarate. Its mechanism of action, which involves the reversal of epigenetic dysregulation and the induction of cellular differentiation, provides a compelling rationale for its use in IDH1-mutant cancers. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this important therapeutic strategy.

References

- 1. cancer.gov [cancer.gov]

- 2. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Illumina Infinium HumanMethylation450 BeadChip Array Analysis [bio-protocol.org]

- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]

- 7. Histone western blot protocol | Abcam [abcam.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]

- 14. docs.abcam.com [docs.abcam.com]

- 15. epigentek.com [epigentek.com]

- 16. cancer.gov [cancer.gov]

The Preclinical Profile of BAY-1436032: A Pan-Mutant IDH1 Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is a potent and selective, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately driving tumorigenesis. This compound is designed to specifically target these mutant IDH1 enzymes, offering a promising therapeutic strategy for these genetically defined cancers. This technical guide provides a comprehensive overview of the preclinical profile of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental evaluation.

Data Presentation

In Vitro Activity of this compound

The in vitro potency of this compound has been evaluated across various mutant IDH1 enzymes and in different cancer cell line models. The following tables summarize the key inhibitory concentrations (IC50) for enzyme activity and cellular 2-HG production.

| Target Enzyme | IC50 (nM) | Reference |

| Mutant IDH1 R132H | 15 | [3] |

| Mutant IDH1 R132C | 15 | [3] |

| Wild-Type IDH1 | 20,000 | [3] |

| Wild-Type IDH2 | >100,000 | [3] |

| Cell Line | Cancer Type | IDH1 Mutation | Assay | IC50 (nM) | Reference |

| Patient-derived AML cells | Acute Myeloid Leukemia | R132C, R132G, R132H, R132L, or R132S | 2-HG Production | 3-16 | [1] |

| HoxA9-immortalized mouse bone marrow cells | N/A | R132H | 2-HG Production | 60 | [4] |

| HoxA9-immortalized mouse bone marrow cells | N/A | R132C | 2-HG Production | 45 | [4] |

| LN-229 (overexpressing) | Glioblastoma | R132H | 2-HG Production | 73 | [3] |

| HCT116 (overexpressing) | Colorectal Carcinoma | R132H | 2-HG Production | 47 | [3] |

| HT-1080 (endogenous) | Sarcoma | R132C | 2-HG Production | 135 | [3] |

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in preclinical patient-derived xenograft (PDX) models of AML and glioma.

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| IDH1-mutant AML PDX | NSG mice | 45 and 150 mg/kg, oral, once daily | Induced myeloid differentiation, cleared leukemic blasts, depleted leukemic stem cells, and prolonged survival. | [5] |

| IDH1 R132H mutant astrocytoma xenograft | Mice | 150 mg/kg, oral | Significantly prolonged survival. | [6] |

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol describes the quantification of 2-HG in biological samples using liquid chromatography-tandem mass spectrometry, a common method to assess the pharmacodynamic effect of IDH1 inhibitors.

Sample Preparation:

-

For cell culture media or cell lysates, 20 µL of the sample is collected.[5]

-

For tissue samples, approximately 20 mg of tissue is homogenized in 200 µL of deionized water and 1 mL of chloroform.[5]

-

An internal standard (e.g., 2-HG-d4) is added to each sample.[5]

-

The samples are dried by vacuum centrifugation.[5]

-

The dried residue is reconstituted in LC mobile phase A for analysis.[5]

LC-MS/MS Analysis:

-

Liquid Chromatography: An Agilent 1200 series HPLC system or equivalent is used.[5]

-

Mass Spectrometry: A Sciex/Applied Biosystems API 3200 QTrap mass spectrometer or equivalent is used.[5]

-

Quantification: A calibration curve is generated using known concentrations of pure (R)-2-hydroxyglutarate to quantify the 2-HG levels in the experimental samples.[5]

Establishment of Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for establishing and utilizing AML PDX models to evaluate the in vivo efficacy of therapeutic agents like this compound.

Cell Preparation and Implantation:

-

Primary AML patient specimens are obtained with appropriate consent.

-

Mononuclear cells are isolated from the patient samples.

-

Frozen patient cells are rapidly thawed in a 37°C water bath and immediately transferred to a large volume of pre-warmed media.[1]

-

The cell suspension is filtered to remove clumps.[1]

-

Immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used as hosts.[1]

-

A specific number of viable AML cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are injected intravenously into the mice.

Engraftment Monitoring and Drug Treatment:

-

Engraftment of human AML cells is monitored by weekly collection of peripheral blood and analysis of human CD45+ cells by flow cytometry, starting 3-4 weeks post-implantation.[1]

-

Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), mice are randomized into treatment and vehicle control groups.

-

This compound is formulated for oral administration (e.g., in a suitable vehicle) and administered daily by oral gavage at the desired dose(s).[5]

-

Animal health, body weight, and tumor burden (circulating human CD45+ cells) are monitored regularly throughout the study.

-

At the end of the study, or when humane endpoints are reached, tissues such as bone marrow, spleen, and peripheral blood are collected for further analysis, including quantification of leukemic burden and assessment of differentiation markers.[1]

Mandatory Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Caption: Mechanism of action of this compound in inhibiting the oncogenic signaling of mutant IDH1.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for the preclinical assessment of a mutant IDH1 inhibitor like this compound.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective pan-inhibitor of mutant IDH1. It demonstrates robust activity in vitro by reducing the oncometabolite 2-HG and inducing differentiation in cancer cells harboring IDH1 mutations. Furthermore, in vivo studies have shown its potential to control tumor growth and improve survival in clinically relevant animal models of AML and glioma. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other mutant IDH1 inhibitors. The signaling pathway and experimental workflow diagrams serve as visual aids to understand its mechanism and the comprehensive process of its preclinical evaluation. These encouraging preclinical findings have paved the way for the clinical development of this compound as a targeted therapy for patients with IDH1-mutant cancers.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. agilent.com [agilent.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]

The Pan-Mutant IDH1 Inhibitor BAY-1436032: A Deep Dive into its Attenuation of Histone Hypermethylation

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with a specific focus on its effects on histone hypermethylation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and pharmacology.

Executive Summary

Mutations in the IDH1 enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases, resulting in widespread histone hypermethylation and a block in cellular differentiation.[1][2] this compound is a novel, orally available small molecule that potently and selectively inhibits various IDH1 mutants.[1][3] Preclinical studies have demonstrated that this compound effectively reduces 2-HG levels, reverses histone hypermethylation, and induces differentiation in IDH1-mutant cancer cells, offering a promising therapeutic strategy for these malignancies.[4][5]

Mechanism of Action: Reversing Oncogenic Epigenetic Aberrations

The core mechanism of this compound's anti-cancer activity lies in its ability to inhibit the production of 2-HG by mutant IDH1. This reduction in oncometabolite levels relieves the inhibition of histone demethylases, thereby restoring a more normal epigenetic landscape.

Quantitative Data on Histone Hypermethylation Reversal

Treatment of primary human IDH1 mutant AML cells with this compound leads to a marked decrease in the levels of several key histone trimethylation marks. The following table summarizes the qualitative and semi-quantitative changes observed via Western blot analysis after 14 days of treatment with 500 nM this compound, as reported in the pivotal study by Chaturvedi et al., 2017.

| Histone Mark | IDH1 Wild-Type (WT) | IDH1 R132C Mutant (Untreated) | IDH1 R132C Mutant + this compound | IDH1 R132H Mutant (Untreated) | IDH1 R132H Mutant + this compound |

| H3K4me3 | Basal Level | Increased | Decreased | Increased | Decreased |

| H3K9me3 | Basal Level | Increased | Decreased | Increased | Decreased |

| H3K27me3 | Basal Level | Increased | Decreased | Increased | Decreased |

| H3K36me3 | Basal Level | Increased | Decreased | Increased | Decreased |

| Total H3 | Loading Control | Loading Control | Loading Control | Loading Control | Loading Control |

Note: The data presented is a qualitative summary of the Western blot images from the cited literature. "Increased" and "Decreased" are relative to the IDH1 wild-type and untreated mutant conditions, respectively.

Experimental Protocols

The following is a detailed methodology for the key experiment demonstrating the effect of this compound on histone hypermethylation, adapted from the procedures described by Chaturvedi et al., 2017.

Cell Culture and Treatment

-

Cell Lines: Primary human AML cells with either wild-type IDH1, IDH1 R132C, or IDH1 R132H mutations were used.

-

Culture Conditions: Cells were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 12.5% fetal bovine serum (FBS), 12.5% horse serum, 5 µM hydrocortisone, 2.5 mM GlutaMax, and a cytokine cocktail (10 ng/ml human FLT3L, 10 ng/ml human TPO, 50 ng/µl human SCF, and 10 ng/µl human IL-3).

-

Treatment: Cells were treated with 500 nM this compound or DMSO (vehicle control) for 14 days.

Histone Extraction and Western Blot Analysis

Detailed Steps:

-

Histone Extraction:

-

Harvest cells and isolate nuclei using a hypotonic lysis buffer.

-

Extract histones from the nuclear pellet using 0.2 M sulfuric acid overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid (TCA).

-

Wash the histone pellet with acetone and resuspend in distilled water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a standard protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for H3K4me3, H3K9me3, H3K27me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to the total Histone H3 loading control.

-

Conclusion

This compound demonstrates a clear mechanism of action against IDH1-mutant cancers by targeting the production of the oncometabolite 2-HG. This leads to the reversal of histone hypermethylation, a key oncogenic driver in these malignancies. The preclinical data strongly support the continued clinical development of this compound as a targeted therapy for patients with IDH1-mutated cancers. Further investigation into the long-term effects of epigenetic reprogramming by this compound and its potential in combination therapies is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]

- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]

Methodological & Application

Application Notes and Protocols for BAY-1436032 in Glioma Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, in preclinical glioma xenograft mouse models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound in the context of IDH1-mutant gliomas.

Introduction to this compound

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of a significant proportion of gliomas, particularly lower-grade gliomas and secondary glioblastomas. These mutations lead to a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately drive gliomagenesis by blocking cellular differentiation.[1][2]

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of various IDH1 R132X mutations.[1][2][3] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, reduce intratumoral 2-HG levels, induce differentiation of glioma cells, and extend survival in orthotopic glioma xenograft mouse models.[1][3][4] These promising preclinical findings have led to its investigation in clinical trials for IDH1-mutant solid tumors, including glioma.[5]

Mechanism of Action of this compound in IDH1-Mutant Glioma

The primary mechanism of action of this compound is the inhibition of the neomorphic activity of mutant IDH1, thereby blocking the production of the oncometabolite 2-HG. This leads to a cascade of downstream effects that counteract the oncogenic drive of the IDH1 mutation.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vivo studies of this compound in glioma xenograft mouse models.

Table 1: In Vivo Efficacy of this compound in an Orthotopic IDH1-Mutant Astrocytoma Xenograft Model

| Treatment Group | Dosing Regimen | Median Survival | Survival Benefit vs. Vehicle | Reference |

| Vehicle | Once Daily (QD) | ~85 days | - | [6] |

| This compound | 150 mg/kg QD | Not Reached (within study duration) | Statistically Significant (p < 0.005) | [6] |

| Vehicle | Twice Daily (BID) | ~90 days | - | [6] |

| This compound | 37.5 mg/kg BID | ~110 days | Statistically Significant (p < 0.05) | [6] |

| This compound | 75 mg/kg BID | ~120 days | Statistically Significant (p < 0.01) | [6] |

Table 2: Modulation of 2-HG Levels by this compound in Glioma Xenograft Models

| Tumor Model | Treatment | 2-HG Levels (relative to vehicle) | Time Point | Reference |

| Subcutaneous LN229 IDH1R132H | 150 mg/kg this compound | ~20% | 15 hours post-dose | [6] |

| Intracranial NCH551b | 150 mg/kg this compound | Significantly Reduced | At time of death | [6] |

| Intracranial LNT-229 IDH1-R132H | 5 days of this compound | Significant Decrease in 2-HG/tCr ratio | Post-treatment | [7][8] |

Experimental Protocols

The following protocols provide a detailed methodology for establishing and utilizing a glioma xenograft mouse model to evaluate this compound.

Protocol 1: Establishment of an Orthotopic IDH1-Mutant Glioma Xenograft Mouse Model

This protocol describes the stereotactic intracranial implantation of patient-derived or established IDH1-mutant glioma cells into immunodeficient mice.

Materials:

-

IDH1-mutant glioma cells (e.g., patient-derived xenograft lines, or engineered cell lines like LN229-IDH1R132H)

-

Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

-

Cell culture medium (e.g., DMEM/F12)

-

Hanks' Balanced Salt Solution (HBSS)

-

Stereotactic frame

-

Hamilton syringe with a 30-gauge needle

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Betadine and ethanol for sterilization

-

Surgical tools (scalpel, forceps, etc.)

-

Bone wax or gelfoam

-

Sutures or wound clips

Procedure:

-

Cell Preparation:

-

Culture IDH1-mutant glioma cells to 80-90% confluency.

-

On the day of surgery, harvest cells using trypsin-EDTA and wash with HBSS.

-

Resuspend the cell pellet in sterile, serum-free medium or HBSS at a concentration of 1 x 10^5 to 5 x 10^5 cells per 2-5 µL.

-

Keep the cell suspension on ice until injection.

-

-

Animal Preparation and Anesthesia:

-

Anesthetize the mouse using the approved institutional protocol.

-

Shave the scalp and sterilize the area with alternating scrubs of Betadine and 70% ethanol.

-

Position the mouse in the stereotactic frame, ensuring the head is level.

-

-

Stereotactic Injection:

-

Make a small incision in the scalp to expose the skull.

-

Using the stereotactic coordinates for the desired brain region (e.g., striatum), mark the injection site. For the right striatum, typical coordinates from bregma are: +0.5 mm anterior, +2.0 mm lateral, and -3.0 mm ventral.

-

Create a small burr hole at the marked site using a micro-drill.

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Inject the cell suspension (2-5 µL) at a rate of 0.5 µL/minute.

-

Leave the needle in place for 5 minutes post-injection to prevent reflux.

-

Slowly withdraw the needle.

-

-

Closure and Post-operative Care:

-

Seal the burr hole with bone wax or gelfoam.

-

Close the scalp incision with sutures or wound clips.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the mice daily for signs of distress or neurological symptoms.

-

Protocol 2: Preparation and Administration of this compound

This protocol outlines the preparation of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)

-

Oral gavage needles

-

Syringes

Procedure:

-

Formulation of this compound:

-

A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of this compound powder in the vehicle. For example, to make 1 mL of a 10 mg/mL solution, dissolve 10 mg of this compound in 100 µL of DMSO, then add 400 µL of PEG300, 50 µL of Tween-80, and finally 450 µL of saline, vortexing between each addition to ensure complete dissolution.

-

The final concentration should be adjusted based on the desired dose and the average weight of the mice.

-

-

Oral Administration:

-

Treatment with this compound is typically initiated once tumors are established, as confirmed by imaging.

-

Administer the prepared this compound solution to the mice via oral gavage using a suitable gavage needle.

-

Commonly used and effective dosing regimens from preclinical studies include 37.5 mg/kg or 75 mg/kg twice daily (BID), or 150 mg/kg once daily (QD).[6]

-

The vehicle solution should be administered to the control group following the same schedule.

-

Protocol 3: Monitoring and Efficacy Assessment

This protocol details the methods for monitoring tumor growth and assessing the efficacy of this compound treatment.

Materials:

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

D-luciferin

-

Magnetic Resonance Imaging (MRI) system for small animals

-

Contrast agent for MRI (e.g., gadolinium)

-

Calipers (for subcutaneous models)

Procedure:

-

Tumor Growth Monitoring:

-

Bioluminescence Imaging (BLI): For orthotopic models using luciferase-expressing cells, monitor tumor growth non-invasively.

-

Inject mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).

-

After 10-15 minutes, image the mice using a BLI system.

-

Quantify the bioluminescent signal (photon flux) from the head region to track tumor progression.

-

-

Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical information on tumor size and location.

-

Perform T2-weighted and T1-weighted contrast-enhanced MRI scans at regular intervals (e.g., weekly) to measure tumor volume.

-

-

-

Efficacy Endpoints:

-

Survival Analysis: Monitor mice daily and record the date of euthanasia due to tumor-related morbidity (e.g., >20% weight loss, neurological deficits).

-

Generate Kaplan-Meier survival curves and compare the median survival between treatment and control groups using a log-rank test.

-

-

Tumor Growth Inhibition: For subcutaneous models, measure tumor dimensions with calipers and calculate tumor volume. For orthotopic models, use imaging data to determine tumor volume over time.

-

Pharmacodynamic Assessment:

-

At the end of the study, harvest tumors and measure intratumoral 2-HG levels using techniques such as liquid chromatography-mass spectrometry (LC-MS) or magnetic resonance spectroscopy (MRS).[7][8][9]

-

Perform immunohistochemistry on tumor sections to assess markers of differentiation (e.g., GFAP) and proliferation (e.g., Ki-67).[10]

-

-

Conclusion

The this compound glioma xenograft mouse model is a critical tool for the preclinical evaluation of this targeted therapy. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further elucidate the therapeutic potential of this compound for the treatment of IDH1-mutant gliomas. Adherence to detailed and consistent methodologies is essential for generating reproducible and translatable data.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Phase I Assessment of Safety and Therapeutic Activity of BAY1436032 in Patients with IDH1-Mutant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo MRS measurement of 2-hydroxyglutarate in patient-derived IDH-mutant xenograft mouse models versus glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following BAY-1436032 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the mechanism of BAY-1436032 and detail the protocols for accurately measuring the oncometabolite 2-hydroxyglutarate (2-HG), a critical biomarker for assessing the therapeutic efficacy of this targeted cancer therapy.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective oral pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] In various cancers, including glioma, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinoma, specific mutations in the IDH1 enzyme, most commonly at the R132 residue, lead to a neomorphic enzymatic activity.[1][4][5] Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutated IDH1 enzyme converts α-KG to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][5][6]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations such as DNA and histone hypermethylation.[1][4] This disrupts normal cellular differentiation and promotes tumorigenesis.[1][2] this compound specifically targets these IDH1 mutant forms, inhibiting the production of 2-HG.[2] This leads to a reduction in 2-HG levels, which can induce cellular differentiation and inhibit the proliferation of tumor cells expressing the IDH1 mutation.[2] Consequently, quantifying the levels of 2-HG serves as a crucial pharmacodynamic biomarker to monitor the biological activity of this compound in both preclinical and clinical settings.[1][6]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on 2-HG levels from various studies.

| Study Type | Model System | Treatment | Effect on 2-HG Levels | Reference |

| In Vitro | IDH1R132H or IDH1R132C expressing mouse hematopoietic cells | This compound | IC50s of 60 and 45 nM for intracellular (R)-2-HG production, respectively. | [7] |

| In Vitro | Patient-derived and engineered cell lines with IDH1 mutations | This compound | Potent inhibition of 2-HG release (nanomolar range). | [1] |

| In Vivo | Patient-derived xenograft IDH1 mutant AML mouse models | Oral administration of this compound | Nearly complete suppression of (R)-2-HG production with 150 mg/kg. | [7][8] |

| Clinical Trial (Phase I) | Patients with IDH1-mutant solid tumors | Oral this compound (150–1,500 mg twice daily) | Median maximal reduction of plasma R-2-hydroxyglutarate levels of 76%. | [6] |

| Clinical Trial (Phase I) | Patients with IDH1-mutant AML | Oral this compound (300 to 1500 mg twice-daily) | Most subjects experienced only partial target inhibition as indicated by plasma R-2HG levels. | [9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflow for 2-HG measurement.

Experimental Protocols

Protocol 1: Quantification of 2-HG in Cell Culture Media and Lysates by LC-MS/MS

This protocol is adapted from established methods for 2-HG quantification.[10]

Materials:

-

LC-MS/MS system

-

Kinetex C18 column (or equivalent)

-

Reagents for mobile phases (e.g., formic acid, acetonitrile, LC-MS grade water)

-

Internal standard (e.g., 2HG-d4)

-

(R)-2-hydroxyglutarate standard for calibration curve

-

Vacuum centrifuge

-

Standard lab equipment (pipettes, tubes, etc.)

Procedure:

-

Sample Collection:

-

Media: Collect 20 µL of cell culture media at specified time points after treatment with this compound.

-

Lysates: Collect cell lysates after the desired treatment duration.

-

-

Internal Standard Spiking:

-

To 20 µL of media or lysate, add a known concentration of the internal standard (e.g., 2 µL of 65 µg/mL 2HG-d4).

-

-

Sample Preparation:

-

Dry the mixture using a vacuum centrifuge (e.g., at 50°C for 15 minutes).

-

Reconstitute the dried residue in 100 µL of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: Kinetex C18, 150×4.6 mm, 2.6 µm with a suitable guard column.

-

Column Temperature: 45°C.

-

Mobile Phase A: 10% 200 mM formic acid in LC-MS grade water.

-

Mobile Phase B: 10% 200 mM formic acid in acetonitrile.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0–1 min: 0% B

-

1–2 min: 0-100% B

-

2–3.5 min: 100% B

-

3.5–4 min: 100-0% B

-

4–10 min: 0% B

-

-

Mass Spectrometry: Operate in selective reaction monitoring (SRM) mode. Monitor the appropriate mass transitions for 2-HG and the internal standard (e.g., 363/147 m/z for derivatized 2-HG and 367/151 m/z for derivatized 2HG-d4, if derivatization is used).[10][11]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of (R)-2-hydroxyglutarate.

-

Calculate the peak area ratio of the endogenous 2-HG to the internal standard.

-

Determine the concentration of 2-HG in the samples by interpolating from the standard curve.

-

Normalize the 2-HG concentration to cell number or total protein content for cell lysates.

-

Protocol 2: Quantification of 2-HG in Tissue Samples by LC-MS/MS

This protocol is designed for the analysis of solid tissue samples.[10]

Materials:

-

Homogenizer (e.g., Fast-Prep)

-

Chloroform

-

Deionized water

-

Other materials as listed in Protocol 1

Procedure:

-

Sample Homogenization:

-

In a suitable tube, combine approximately 20 mg of tissue, 200 µL of deionized water, 1 mL of chloroform, and a ceramic bead.

-

Vigorously mix for about 45 seconds using a homogenizer.

-

-

Phase Separation:

-

Centrifuge the homogenate (e.g., 5 min at 16,100 g) to separate the aqueous and organic layers.

-

-

Aqueous Layer Extraction:

-

Carefully transfer 200 µL of the upper aqueous layer to a new vial.

-

-

Internal Standard Spiking and Sample Preparation:

-

Add a known amount of internal standard.

-

Dry the sample in a vacuum centrifuge (e.g., 50°C for 60 minutes).

-

Proceed with derivatization (if necessary) and reconstitution as described in Protocol 1.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Follow the LC-MS/MS and data analysis steps outlined in Protocol 1. The quantification is based on the signal from the known concentration of the added internal standard.

-

Protocol 3: Chiral Derivatization for Enantiomer Separation

To distinguish between the D- and L-enantiomers of 2-HG, a chiral derivatization step is often employed prior to LC-MS/MS analysis.[11][12][13]

Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN) is a commonly used reagent for this purpose.[11][12][13]

General Procedure:

-

After drying the sample (containing the internal standard), the residue is treated with a solution of DATAN in a suitable solvent (e.g., a mixture of acetic acid and dichloromethane).

-

The reaction is typically carried out at an elevated temperature (e.g., 60-75°C) for a specific duration.

-

Following the reaction, the solvent is evaporated, and the derivatized sample is reconstituted in the LC mobile phase for analysis.

-

This derivatization converts the 2-HG enantiomers into diastereomers, which can then be separated on a standard C18 column.[13]

Conclusion

The measurement of 2-HG levels is a robust method for evaluating the pharmacodynamic effects of this compound. The provided protocols, based on established LC-MS/MS methodologies, offer a reliable framework for researchers to quantify this critical oncometabolite in various biological samples. Accurate and consistent measurement of 2-HG is essential for advancing the development and clinical application of IDH1 inhibitors like this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Targeting Mutant IDH1 with BAY 1436032: A Promising Therapeutic Approach for Cancer [synapse.patsnap.com]

- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Application Notes and Protocols for Oral Administration of BAY-1436032 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

BAY-1436032 is a potent, orally available, and highly selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma, specific point mutations in the IDH1 gene (most commonly at the R132 codon) lead to a neomorphic enzymatic activity. This mutant enzyme converts α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate (R-2HG). The accumulation of R-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations such as histone and DNA hypermethylation. These changes result in a block of cellular differentiation, promoting tumorigenesis.

This compound specifically targets and inhibits various IDH1-R132X mutants, thereby blocking the production of R-2HG. This action restores normal cellular processes, leading to the differentiation of tumor cells and the inhibition of cancer growth. Preclinical studies in mouse models have demonstrated its efficacy in reducing tumor burden and prolonging survival.

Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.

Application: IDH1-Mutant Acute Myeloid Leukemia (AML)

Oral administration of this compound has proven highly effective in patient-derived xenograft (PDX) mouse models of IDH1-mutant AML. Treatment leads to a significant reduction in leukemic blasts, induction of myeloid differentiation, depletion of leukemic stem cells, and prolonged survival.

This protocol is based on studies using NSG (NOD scid gamma) mice transplanted with primary human AML cells harboring an IDH1 mutation.

-

Animal Model: Immunodeficient NSG mice are used to allow for the engraftment of human AML cells.

-

Cell Transplantation: Primary human AML cells (e.g., from a patient with an IDH1R132C mutation) are transplanted into recipient mice, typically via tail vein injection.

-

Engraftment Confirmation: Engraftment is monitored by measuring the percentage of human CD45+ (hCD45+) cells in the peripheral blood. Treatment is typically initiated once engraftment is confirmed (e.g., 17-28 days post-transplantation).

-

Drug Formulation: Prepare this compound for oral administration. A common vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.

-

Treatment Groups:

-

Control Group: Vehicle administered once daily via oral gavage.

-

Treatment Group 1: 45 mg/kg this compound administered once daily via oral gavage.

-

Treatment Group 2: 150 mg/kg this compound administered once daily via oral gavage.

-

-

Administration: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 150 days).

-

Monitoring and Endpoints:

-

Survival: Monitor mice daily and record survival. The primary endpoint is typically overall survival.

-

Tumor Burden: Periodically measure the percentage of hCD45+ cells in peripheral blood via flow cytometry.

-

Pharmacodynamics: Measure serum R-2HG levels to confirm target engagement. Significant reduction can be seen as early as 3 hours post-dose.

-

Hematology: Monitor white blood cell, hemoglobin, and platelet counts.

-

Differentiation: Assess myeloid differentiation markers (e.g., CD14, CD15) on hCD45+ cells.

-

Application Notes and Protocols for BAY-1436032 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of BAY-1436032, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, compiled from preclinical studies in various cancer models.

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutations in the IDH1 enzyme, commonly at the R132 residue, confer a neomorphic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] Elevated levels of R-2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[1][3] this compound is an oral small-molecule inhibitor that targets various IDH1-R132X mutations.[3][4] By inhibiting the mutant IDH1 enzyme, this compound blocks the production of R-2HG, thereby restoring normal epigenetic regulation and inducing differentiation in cancer cells.[1][2]

Caption: Mechanism of mutant IDH1 and inhibition by this compound.

In Vivo Efficacy and Dosage Summary

This compound has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models. Efficacy is primarily assessed by the reduction of R-2HG levels, inhibition of tumor growth, and increased survival.

| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |

| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132C | 45 mg/kg, once daily | Oral gavage | Significant reduction in R-2HG levels after 7 hours. | [1] |

| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132C | 90 mg/kg, once daily | Oral gavage | Significant reduction in R-2HG levels after 3 hours. | [1] |

| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132C | 150 mg/kg, once daily | Oral gavage | Leukemic blast clearance, prolonged survival, and nearly complete suppression of R-2HG. | [1][2] |

| NSG Mice (PDX) | Acute Myeloid Leukemia (AML) with IDH1R132H | 150 mg/kg, once daily | Oral gavage | Prolonged survival and depletion of leukemic stem cells. | [1] |

| Mice (Intracranial Xenograft) | Astrocytoma with IDH1R132H | 37.5 mg/kg, twice daily | Oral gavage | Significantly prolonged survival. | [5] |

| Mice (Intracranial Xenograft) | Astrocytoma with IDH1R132H | 75 mg/kg, twice daily | Oral gavage | Significantly prolonged survival. | [5] |

| Mice (Intracranial Xenograft) | Astrocytoma with IDH1R132H | 150 mg/kg, once daily | Oral gavage | Significantly prolonged survival and reduced tumor 2-HG content. | [5][6] |

Experimental Protocols

Detailed protocols for key in vivo experiments are provided below. These are generalized from published studies and should be adapted to specific institutional guidelines and experimental needs.

Patient-Derived Xenograft (PDX) Model for AML

This protocol outlines the establishment and treatment of an AML PDX model to evaluate the efficacy of this compound.

References

- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis in BAY-1436032 Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1436032 is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, primarily by inhibiting α-KG-dependent dioxygenases, including histone and DNA demethylases. This results in a block in cellular differentiation and contributes to tumorigenesis.[3]

This compound specifically targets the mutant IDH1 enzyme, inhibiting the production of 2-HG.[1][3] This targeted inhibition is designed to restore normal cellular processes, including differentiation, and to suppress tumor growth. Target validation for a drug like this compound is crucial to confirm its mechanism of action and to identify pharmacodynamic biomarkers for assessing drug efficacy. Western blot analysis is a fundamental technique for this purpose, allowing for the quantification of specific protein expression levels that are modulated downstream of the drug's target.

These application notes provide a comprehensive guide to using Western blot analysis for the target validation of this compound. We will focus on two key downstream effects of mutant IDH1 inhibition: the induction of myeloid differentiation and the reversal of histone hypermethylation.

Data Presentation

The following tables summarize the expected quantitative changes in key protein markers following treatment with this compound, based on published preclinical data.

Table 1: Induction of Myeloid Differentiation Markers by this compound in IDH1-mutant AML cells

| Treatment Group | % CD14 Positive Cells (Mean ± SEM) | % CD15 Positive Cells (Mean ± SEM) |

| Vehicle (Control) | 0.5 ± 0.5 | 1.7 ± 0.5 |

| This compound (45 mg/kg) | Intermediate Expression | Intermediate Expression |

| This compound (150 mg/kg) | Significantly Increased | Significantly Increased |

Data derived from in vivo studies in patient-derived xenograft (PDX) models of IDH1-mutant AML.[6]

Table 2: Attenuation of Histone H3 Hypermethylation by this compound in IDH1-mutant AML cells

| Histone Mark | Treatment | Relative Expression (Log2 Ratio to Total H3) |

| H3K9me3 | Vehicle (DMSO) | Elevated in IDH1-mutant cells |

| H3K9me3 | This compound (500 nM) | Reduced |

| H3K27me3 | Vehicle (DMSO) | Elevated in IDH1-mutant cells |

| H3K27me3 | This compound (500 nM) | Reduced |

Data derived from ex vivo treatment of primary human AML cells.[6]

Mandatory Visualizations

Caption: Signaling pathway of mutant IDH1 and the mechanism of action of this compound.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical framework for target validation using Western blot.

Experimental Protocols

Protocol 1: Western Blot for Myeloid Differentiation Markers (CD14 and CD15)

1. Cell Culture and Treatment:

-

Culture IDH1-mutant AML cells (e.g., patient-derived primary cells) in appropriate media.

-

Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 500 nM) for a specified time (e.g., 48-72 hours). A vehicle control (DMSO) should be included.

2. Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by Ponceau S staining.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CD14 (dilution 1:1000) and CD15 (dilution 1:1000) overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH, dilution 1:5000) should be used on the same blot or a parallel blot.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

7. Detection and Analysis:

-

Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of CD14 and CD15 to the loading control.

Protocol 2: Western Blot for Histone Methylation Marks (H3K9me3 and H3K27me3)

1. Cell Culture and Treatment:

-

Follow the same procedure as in Protocol 1.

2. Histone Extraction:

-

Harvest and wash the cells as described previously.

-

Lyse the cells in a hypotonic lysis buffer.

-

Pellet the nuclei by centrifugation.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract the histones.

-

Centrifuge to pellet the debris and collect the supernatant containing the histones.

-

Neutralize the acid with a suitable buffer.

3. Protein Quantification:

-

Determine the histone concentration using a BCA protein assay.

4. SDS-PAGE:

-

Prepare histone samples with Laemmli buffer and boil.

-

Load equal amounts of histones (1-2 µg) per lane onto a 15% SDS-polyacrylamide gel for better resolution of low molecular weight proteins.

-

Include a pre-stained protein ladder.

-

Run the gel as described in Protocol 1.

5. Protein Transfer:

-

Transfer the proteins to a PVDF membrane. Due to the small size of histones, ensure the transfer is efficient and consider using a membrane with a smaller pore size (0.2 µm).

6. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K9me3 (dilution 1:1000) and H3K27me3 (dilution 1:1000) overnight at 4°C. An antibody against total Histone H3 (dilution 1:5000) must be used as a loading control.

-

Perform washing and secondary antibody incubation steps as described in Protocol 1.

7. Detection and Analysis:

-

Perform ECL detection and image acquisition.

-

Quantify the band intensities for H3K9me3 and H3K27me3 and normalize them to the total Histone H3 levels.

Conclusion

Western blot analysis is an indispensable tool for the target validation of this compound. By demonstrating a dose-dependent increase in myeloid differentiation markers (CD14 and CD15) and a decrease in repressive histone methylation marks (H3K9me3 and H3K27me3), researchers can effectively confirm the on-target activity of this compound in a cellular context. The protocols and data presented in these application notes provide a robust framework for conducting these critical validation studies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Histone western blot protocol | Abcam [abcam.com]

- 3. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]

- 4. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Reference Proteins for Western Blot Analyses in Mouse Model Systems of 2,3,7,8-Tetrachlorodibenzo-P-Dioxin (TCDD) Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

BAY-1436032 solubility in DMSO and other solvents

Technical Support Center: BAY-1436032

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and detailed protocols for working with this compound, a pan-mutant IDH1 inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving this compound in DMSO. The concentration I can achieve is much lower than what is reported on some datasheets. Why is this happening?

A1: There are several critical factors that can significantly impact the solubility of this compound in DMSO:

-

Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can dramatically reduce the solubility of the compound. Always use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions[1].

-

Assisted Dissolution: Standard room temperature mixing may not be sufficient to achieve high concentrations. For maximum solubility (120-125 mg/mL), warming the solution and using an ultrasonic bath are recommended[1][2]. Without these aids, the observed solubility may be significantly lower, around 3 mg/mL[3].

-

Precipitation: If a solution prepared with heating precipitates upon cooling to room temperature, it indicates that the concentration is above its saturation point at that temperature. For experiments, either use the solution immediately after preparation while it is still warm or prepare it fresh before each use.

Q2: How should I prepare stock solutions of this compound and how should they be stored?

A2: For a high-concentration stock solution, dissolve this compound in high-quality, anhydrous DMSO with the aid of warming and sonication[1][2].

-

Storage of Powder: The solid form of this compound is stable for up to 3 years at -20°C or 2 years at 4°C[1].

-

Storage of Solutions: Once dissolved in a solvent, stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[1].

Q3: My experiment requires a solvent other than DMSO. What are the alternatives?

A3: this compound has limited solubility in some other common organic solvents. It is reported to be soluble in ethanol at approximately 3 mg/mL and in DMF at 1 mg/mL[3]. Always perform a small-scale test to confirm solubility and stability in your specific solvent system before preparing a large batch.

Q4: Can this compound be used for in vivo animal studies? How should I formulate it?

A4: Yes, this compound is orally available and has been used effectively in mouse models[1][2][3][4]. Direct injection of a DMSO stock is not recommended due to toxicity. You must use a formulation vehicle. A common method involves preparing a stock in DMSO and then diluting it with co-solvents. See the detailed protocols in the "Experimental Protocols" section below for specific formulation examples. For in vivo studies, it is always best to prepare the working solution freshly on the day of use[1].

Solubility Data

The solubility of this compound can vary based on the solvent and the dissolution conditions. The data below is compiled from various suppliers and publications.

| Solvent | Solubility (mg/mL) | Molar Equivalent | Conditions & Notes | Source(s) |

| DMSO | 120 - 125 | ~245 - 255 mM | Requires sonication and warming. Use of fresh, anhydrous DMSO is critical. | [1][2] |

| DMSO | 3 | ~6.1 mM | Assumed standard room temperature conditions without assistance. | [3] |

| Ethanol | 3 | ~6.1 mM | N/A | [3] |

| DMF | 1 | ~2.0 mM | N/A | [3] |

Mechanism of Action: Inhibition of Mutant IDH1

This compound is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1)[4][5][6]. In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate (2-HG)[7][8]. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread hypermethylation, a block in cellular differentiation, and promotion of tumorigenesis[7][8][9]. This compound allosterically inhibits the mutant IDH1 enzyme, preventing the production of 2-HG and thereby restoring normal cellular differentiation[7][8][10].

Caption: Mechanism of action for this compound in IDH1-mutant cells.

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

This protocol details the steps to achieve the maximum reported solubility of this compound in DMSO.

Caption: Recommended workflow for dissolving this compound in DMSO.

Protocol 2: Formulation for In Vivo Oral Gavage (PEG300/Tween-80 Method)

This protocol describes how to prepare a 2.5 mg/mL working solution suitable for oral administration in animal models, starting from a 25 mg/mL DMSO stock[1].

-

Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.

-

To prepare 1 mL of the final working solution, begin with 400 µL of PEG300 .

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is uniform.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of Saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL. Mix thoroughly.

-

This procedure should yield a clear solution of 2.5 mg/mL. It is recommended to prepare this formulation fresh on the day of use[1].

Protocol 3: Formulation for In Vivo Injection (SBE-β-CD Method)

This protocol provides an alternative formulation using SBE-β-CD, resulting in a 2.5 mg/mL solution[1].

-

Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO as described in Protocol 1.

-

Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it dissolves completely until the solution is clear. This solution can be stored at 4°C for up to one week.

-

To prepare 1 mL of the final working solution, begin with 900 µL of the 20% SBE-β-CD in Saline solution.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.

-

Mix thoroughly until the solution is uniform. This formulation can be used for oral and intraperitoneal injections[1].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound | IDH1 inhibitor | ProbeChem Biochemicals [probechem.com]

- 7. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]

- 9. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]

- 10. Facebook [cancer.gov]

BAY-1436032 Off-Target Effects: A Technical Support Resource

Published: November 5, 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of BAY-1436032, a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While this compound demonstrates high selectivity for its intended targets, a comprehensive understanding of any potential off-target interactions is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

A1: this compound is a highly selective inhibitor of various IDH1-R132X mutants.[1][2][3] Preclinical studies have shown that it has potent, double-digit nanomolar activity against these mutants while exhibiting significantly less activity against wild-type IDH1 and IDH2.[1][3] This selectivity is a key feature of the compound.

Q2: Are there any known specific off-target interactions for this compound?

A2: Preclinical in vitro studies have suggested a potential off-target effect of this compound on the angiotensin II (AT2) receptor.[4] Researchers should be aware of this potential interaction when designing experiments, particularly in systems where AT2 receptor signaling is relevant. Further details from broad off-target screening panels have not been extensively published in the public domain.

Q3: Have off-target effects been a significant concern in clinical trials?